1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
Description
This compound is a structurally complex molecule featuring a piperidine ring substituted with a 5-chloropyrimidin-2-yl-methylamino group, connected via a ketone-containing ethyl linker to a pyrrolidine-2,5-dione moiety. The pyrrolidine-2,5-dione (also known as a succinimide derivative) is a critical pharmacophore known for its role in modulating biological activity, particularly in anticonvulsant and kinase-inhibitory compounds . The piperidine ring contributes to conformational flexibility and basicity, influencing pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
1-[2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3/c1-20(16-18-8-11(17)9-19-16)12-4-6-21(7-5-12)15(25)10-22-13(23)2-3-14(22)24/h8-9,12H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXMVSQOBMLWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CN2C(=O)CCC2=O)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.
Mode of Action
The compound interacts with its target, GPR119, to stimulate glucose-dependent insulin release by direct action in the pancreas. It also promotes the secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
Biochemical Pathways
The compound’s interaction with GPR119 affects the insulin signaling pathway and the incretin pathway. The stimulation of these pathways leads to increased insulin release and GLP-1 secretion, which can help regulate blood glucose levels.
Pharmacokinetics
Dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels.
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin release from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells. These effects can help regulate blood glucose levels, making this compound a potential treatment for type 2 diabetes.
Biological Activity
1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine core and multiple functional groups, including a chloropyrimidine and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.9 g/mol. The structure includes:
- Pyrrolidine ring : Known for its role in various biological activities.
- Chloropyrimidine : Often associated with antimicrobial and anticancer properties.
- Piperidine : A common scaffold in medicinal chemistry, linked to various therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to therapeutic effects in various disease models.
Anticancer Activity
Research indicates that derivatives of pyrrolidine and pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds containing similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cancer progression .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in the context of cytokine production. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Compounds with similar structures have been reported to possess antimicrobial properties against various bacterial strains. The presence of the chloropyrimidine moiety enhances this activity, making it a candidate for further exploration as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |
| Antimicrobial | Activity against bacterial strains |
Case Studies
- Anticancer Study : A study on similar pyrrolidine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The compounds induced apoptosis through caspase activation, highlighting their potential as anticancer agents .
- Anti-inflammatory Research : In a controlled study involving PBMCs, the compound significantly reduced cytokine levels when stimulated with lipopolysaccharides (LPS), indicating its potential utility in managing inflammatory conditions .
- Antimicrobial Evaluation : A series of chloropyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest further investigation into this compound's antimicrobial efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this structure can inhibit specific cancer pathways. For instance, derivatives of pyrrolidine have been shown to target the SHP2 protein, which is implicated in various cancers such as melanoma and acute myeloid leukemia. The inhibition of SHP2 activity can lead to reduced tumor growth and enhanced sensitivity to existing therapies .
Neurological Disorders
The compound's ability to interact with muscarinic receptors suggests potential applications in treating neurological conditions. Research indicates that antagonists of muscarinic receptors can be effective in managing diseases like Alzheimer's and schizophrenia by modulating neurotransmitter activity .
Antimicrobial Properties
Some studies have explored the antimicrobial effects of pyrimidine-based compounds. The presence of the chloropyrimidine moiety in this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .
Case Studies and Research Findings
Chemical Reactions Analysis
Formation of 2-Oxoethyl Linker
The ketone bridge is introduced via nucleophilic substitution:
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Reagents : Chloroacetyl chloride reacts with the piperidine amine (1-(4-aminopiperidin-1-yl) intermediate) .
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Conditions : Reaction in DMF with NaH or K₂CO₃ as a base, followed by extraction with ethyl acetate .
Piperidine Substitution
The 4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine moiety is synthesized through sequential steps:
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Methylamination : Reaction of 4-aminopiperidine with methyl iodide or reductive amination using formaldehyde .
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Pyrimidine Coupling : SNAr reaction between methylaminopiperidine and 2,5-dichloropyrimidine under Pd catalysis .
Final Assembly
The pyrrolidine-2,5-dione is conjugated to the modified piperidine via the 2-oxoethyl linker:
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Reagents : 2-Chloroethylpyrrolidine-2,5-dione reacts with the piperidine intermediate .
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Conditions : Stirring in THF with Et₃N, followed by purification via silica gel chromatography .
Reaction Optimization and Challenges
Mechanistic Insights
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Pyrimidine Coupling : The reaction proceeds via a palladium-catalyzed Buchwald-Hartwig amination, enabling C–N bond formation between the piperidine amine and 5-chloropyrimidine .
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Cyclization : Acid-catalyzed intramolecular esterification forms the pyrrolidine-2,5-dione ring .
Comparative Reaction Yields
Research Findings
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Selectivity : The methylamino group on piperidine enhances steric hindrance, improving regioselectivity during pyrimidine coupling .
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Stability : The pyrrolidine-2,5-dione core is sensitive to hydrolysis but stabilizes under anhydrous conditions .
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Biological Relevance : Analogous compounds exhibit kinase inhibition (e.g., PKBβ) and antitumor activity, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s uniqueness, comparisons are drawn to analogs with shared structural motifs (e.g., pyrimidine, piperidine, or succinimide derivatives). Key differentiating factors include substituent positioning , linker chemistry , and biological activity profiles .
Table 1: Structural and Functional Comparison
Key Observations:
Pyrimidine Modifications: The 5-chloro substituent in the target compound distinguishes it from non-halogenated pyrimidines (e.g., P–I in ). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins, a feature absent in methylpiperazine-substituted analogs . In contrast, ’s derivatives prioritize 4-methylpiperazine or N-benzylamine groups at the pyrimidine’s 4-position, optimizing solubility and target engagement in kinase inhibitors.
Linker Flexibility: The oxoethyl linker in the target compound introduces rigidity compared to the propoxyphenyl linkers in ’s P–I series.
Pyrrolidine-2,5-dione vs. Thiazolidinone: highlights thiazolidinone-pyrrolidine-2,5-dione hybrids with antimicrobial activity, whereas the target compound lacks the thiazolidinone moiety. This suggests divergent therapeutic applications, with the target molecule likely optimized for CNS or kinase-targeted activity due to its lipophilic chlorine substituent and piperidine scaffold .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) to minimize side reactions. For example, highlights bromide coupling at 0°C followed by gradual warming to room temperature to control reactivity .
- Purification: Employ column chromatography with gradients of ethanol-dichloromethane (5–10%) for intermediate purification, as demonstrated in pyrimidine derivative syntheses .
- Catalytic Optimization: Incorporate p-toluenesulfonic acid (p-TsOH) as a catalyst in one-step reactions, which improved yields in analogous piperidine-pyrimidine syntheses .
Advanced: What computational strategies can predict regioselectivity in substitutions involving the piperidine and pyrimidine moieties?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states, as applied in ICReDD’s reaction design framework .
- Information Science Integration: Apply machine learning to analyze experimental datasets (e.g., solvent effects, temperature) to narrow optimal conditions. emphasizes this feedback-loop approach for reducing trial-and-error experimentation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify piperidine ring conformation and pyrrolidine-dione connectivity. and provide protocols for interpreting splitting patterns in similar compounds .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight and detect impurities .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and ammonium acetate buffer (pH 6.5) as per pharmacopeial standards .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays: Use kinase inhibition assays with controls (e.g., Coomassie-stained SDS-PAGE for protein quantification, as in ) to ensure reproducibility .
- Meta-Analysis: Cross-reference computational predictions (e.g., binding affinity via molecular docking) with experimental IC₅₀ values to identify outliers .
- Batch Variation Checks: Analyze synthetic intermediates (e.g., via LC-MS) to rule out impurities affecting activity .
Basic: What safety protocols are essential during handling and storage?
Answer:
- Handling: Follow H-codes (e.g., H315-H335 for skin/eye irritation and respiratory risks) and use fume hoods, gloves, and goggles. details P301-P390 guidelines for spill management .
- Storage: Store at –20°C in airtight containers under nitrogen, avoiding moisture (P407-P422 protocols) .
Advanced: How can reaction mechanisms involving the 5-chloropyrimidinyl group be validated experimentally?
Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton transfer steps in NMR .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., carbonyl stretching frequencies at ~1700 cm⁻¹) .
- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in chlorination steps .
Basic: What strategies improve solubility for in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO-PBS mixtures (≤1% DMSO) for aqueous compatibility, as recommended for pyridine derivatives in .
- pH Adjustment: Prepare buffered solutions (pH 6.5–7.4) with ammonium acetate to stabilize ionizable groups .
Advanced: How can polymorphic forms of this compound impact pharmacological studies?
Answer:
- Crystallography: Perform X-ray diffraction to identify dominant polymorphs and assess stability under humidity/temperature stress .
- Bioavailability Testing: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Basic: What are common synthetic byproducts, and how are they characterized?
Answer:
- Byproducts: Look for dechlorinated analogs or piperidine ring-opened derivatives.
- Characterization: Use tandem MS/MS to fragment ions and identify structural deviations .
Advanced: How can environmental toxicity be assessed for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
